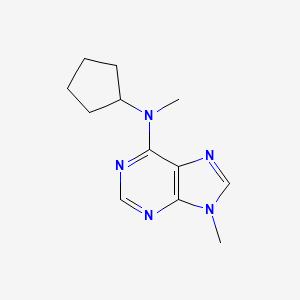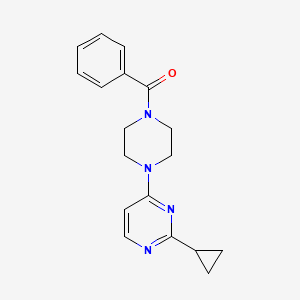![molecular formula C19H21N5O B12230418 2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B12230418.png)
2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is a complex organic compound that features a combination of pyridine, piperidine, and pyrimidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile typically involves multiple steps, including the formation of the piperidine and pyrimidine rings, followed by their coupling with the pyridine moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction uses palladium as a catalyst and boron reagents to form carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the selection of appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Piperidin-1-ylpyridine: Shares the piperidine and pyridine moieties but lacks the pyrimidine ring.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Uniqueness
2-{[1-(6-Cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy}pyridine-4-carbonitrile is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H21N5O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[[1-(6-cyclopropylpyrimidin-4-yl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile |
InChI |
InChI=1S/C19H21N5O/c20-11-15-3-6-21-19(9-15)25-12-14-4-7-24(8-5-14)18-10-17(16-1-2-16)22-13-23-18/h3,6,9-10,13-14,16H,1-2,4-5,7-8,12H2 |
InChI Key |
LQIBHNQCULJJLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCC(CC3)COC4=NC=CC(=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Butan-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12230340.png)

![2-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12230349.png)
![2-[3-(fluoromethyl)piperidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12230357.png)
![2-(Morpholine-4-carbonyl)-4-[(1,3-thiazol-5-yl)methyl]morpholine](/img/structure/B12230366.png)
![2-[4-(Fluoromethyl)piperidine-1-carbonyl]quinoline](/img/structure/B12230373.png)
![1-(1-ethyl-1H-pyrazol-5-yl)-N-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12230396.png)
![N,N-dimethyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B12230401.png)
![2-Benzyl-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12230402.png)

![2-{[(1-isopropyl-1H-pyrazol-5-yl)amino]methyl}phenol](/img/structure/B12230410.png)
![N,5-dimethyl-N-{1-[(oxolan-2-yl)methyl]piperidin-3-yl}pyrimidin-2-amine](/img/structure/B12230411.png)
![N-[(1-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12230414.png)
